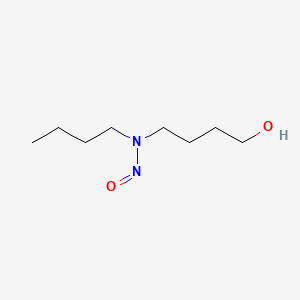
N-Butyl-N-(4-hydroxybutyl)nitrosamine
概要
説明
- Structure : BBN belongs to the nitrosamine family , which includes a wide group of alkylating agents capable of inducing bladder tumors in laboratory animals .
Synthesis Analysis
BBN is synthesized through a chemical process involving the reaction of butylamine with nitrous acid . The resulting compound is N-butyl-N-(4-hydroxybutyl)nitrosamine .
Molecular Structure Analysis
The molecular structure of BBN consists of a butyl group (C4H9) attached to a hydroxybutyl group (C4H9O) via a nitroso (N=O) functional group. The specific arrangement of atoms in BBN contributes to its carcinogenic properties .
Chemical Reactions Analysis
BBN is primarily used to induce bladder cancer in animal models for research purposes. It reacts with cellular components, leading to DNA damage and subsequent tumor formation. Its chemical interactions within the bladder epithelium play a crucial role in bladder carcinogenesis .
Physical And Chemical Properties Analysis
科学的研究の応用
Bladder Carcinogenesis Research
BBN is widely used in cancer research to induce bladder tumors in laboratory animals . This is done to test new diets, drugs, and procedures for use in cancer prevention and treatment . BBN-induced bladder cancer in rodents resembles human bladder cancer in its morphological, biological, and molecular features .
Interaction with Arsenic in Carcinogenesis
BBN has been used to study the interaction of arsenic and BBN on urothelial carcinogenesis in mice . The study found that arsenic affects BBN-altered urothelial enzymatic activity, protein expression, DNA oxidation, and global DNA CpG methylation levels .
Study of Urothelial Carcinomas
BBN is used to induce urothelial carcinomas, which are the most common type of bladder cancers . The BBN model is an invaluable experimental tool for bladder cancer research .
Study of Carcinogen Exposure Effects
BBN is used to study the effects of exposure to carcinogenic substances. It is closely associated with chemical exposures, such as occupational exposure to carcinogenic aromatic amines and cigarette smoking .
Research on Cancer Recurrence
BBN is used in research focusing on the high recurrence rate of bladder cancer, which ranges from 50% to 90% of cases .
Development of Aggressive Urinary Bladder Cancer Models
BBN, a carcinogen, is used to induce histologically relevant aggressive urinary bladder cancer in animal models .
作用機序
Target of Action
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a carcinogenic compound that specifically targets the urinary bladder . It is used to induce histologically relevant aggressive urinary bladder cancer in animal models .
Mode of Action
It is known that bbn induces high-grade, invasive tumors in the urinary bladder . The compound interacts with its target cells in the bladder, leading to changes that result in the development of cancer .
Biochemical Pathways
BBN affects various biochemical pathways involved in cell growth and proliferation. The compound has been shown to drive the clonal expansion of initiated cells carrying the activated form of Ras , a protein involved in cell division and growth. This leads to the development of high-grade, invasive tumors .
Pharmacokinetics
It is known that bbn is excreted in the urine, which is stored in the bladder where it comes into contact with the urothelium . This prolonged exposure may contribute to its carcinogenic effects on the bladder.
Result of Action
The primary result of BBN’s action is the induction of aggressive urinary bladder cancer . The tumors induced by BBN are histologically comparable to human urinary bladder tumorigenesis , making BBN a valuable tool for studying bladder cancer.
Action Environment
The action of BBN is influenced by various environmental factors. For instance, the compound’s carcinogenic effects are enhanced by its prolonged contact with the bladder urothelium, which is facilitated by its excretion in the urine
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPQFXYECAYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020210 | |
| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxybutylbutylnitrosamine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylhydroxybutylnitrosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
3817-11-6 | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3817-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylhydroxybutylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003817116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol, 4-(butylnitrosoamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Butylnitrosoamino)-1-butanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2748J2P6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) primarily known for?
A: N-Butyl-N-(4-hydroxybutyl)nitrosamine is widely recognized as a potent carcinogen specifically targeting the urinary bladder in experimental animal models. [, , , ]
Q2: What are the early cellular changes observed in the rat bladder after BBN exposure?
A: BBN exposure causes early alterations in the bladder epithelium, including increased agglutination of isolated bladder cells by concanavalin A (ConA), indicating changes in cell surface properties. [] Additionally, microvilli development on the luminal surface of mucosal cells is observed alongside increased ConA agglutinability. []
Q3: How does the dose and administration schedule of BBN affect bladder cancer development in mice?
A: Studies in mice reveal a clear dose-response relationship between BBN exposure and bladder cancer incidence. [] Furthermore, the administration schedule significantly influences cancer development; a higher number of smaller doses spread over a longer period proves more carcinogenic than the same total dose given in fewer fractions. []
Q4: How does age influence the development of BBN-induced bladder cancer in rats?
A: Older rats exhibit increased susceptibility to BBN-induced bladder cancer compared to younger animals, despite similar BBN intake and excretion of its proximate carcinogen. [] Interestingly, rats treated with BBN at an older age develop more squamous cell carcinomas and invasive carcinomas than their younger counterparts. []
Q5: Can dietary factors influence BBN-induced bladder carcinogenesis?
A: Yes, dietary factors can significantly impact BBN carcinogenesis. For instance, dietary supplementation with sodium L-ascorbate (SA) has been shown to promote bladder tumor development in BBN-initiated rats. [] Notably, the promoting effect of SA varies depending on the rat strain and diet composition. []
Q6: Does BBN interact with other chemicals to enhance bladder carcinogenesis?
A: Yes, BBN can interact with other chemicals, leading to a summation effect on bladder carcinogenesis. [, ] For example, co-administration of BBN with other carcinogens like N-(4-(5-nitro-2-furyl)-2-thiazoly)formamide (FANFT), N-2-fluorenylacetamide (2-FAA), and 3,3'-dichlorobenzidine (3,3'-DCB), even at low doses, significantly increases bladder carcinoma incidence. [] Similarly, uracil, which induces urolithiasis and bladder cell proliferation, acts as a potent co-carcinogen when administered alongside BBN. []
Q7: Are there any known promoters of BBN-induced bladder carcinogenesis?
A7: Several chemicals have been identified as promoters of BBN-induced bladder carcinogenesis. These include:
- Sodium Saccharin: Shown to enhance hyperplasia and papilloma formation when administered after BBN initiation. [, ]
- Phenacetin: Significantly increases the incidence of preneoplastic and neoplastic lesions when given after BBN treatment. []
- Potassium Carbonate (K2CO3): Dose-dependently promotes the development of papillary or nodular hyperplasia and papillomas in BBN-initiated rats. [] Interestingly, L-ascorbic acid (AsA) amplifies the promoting effects of K2CO3 without having an independent promoting effect. []
- Trisodium Nitrilotriacetate Monohydrate: Promotes the development of urinary bladder tumors in BBN-treated rats. []
- Dimethylarsinic Acid (DMA): Exhibits dose-dependent promotion potential for rat urinary bladder carcinogenesis. []
Q8: What is the role of ornithine decarboxylase (ODC) in BBN-induced bladder carcinogenesis?
A: ODC, an enzyme involved in polyamine synthesis, is often overexpressed during tumor development. [] Inhibiting ODC using 1,3-diaminopropane (DAP) significantly reduces tumor size, multiplicity, and incidence, particularly of papillomas, in BBN-initiated rats. [] This effect is attributed to DAP's antiproliferative action in the early stages of bladder carcinogenesis. []
Q9: Are there any compounds that can inhibit BBN-induced bladder carcinogenesis?
A9: Yes, several compounds have shown inhibitory effects on BBN-induced bladder carcinogenesis:
- 13-cis-Retinoic Acid: Reduces the incidence, number, and severity of BBN-induced bladder tumors, even when administration is delayed. []
- Benzyl Isothiocyanate (BITC): While potentially possessing weak carcinogenic activity on its own, BITC demonstrates a strong chemopreventive effect against BBN-induced bladder tumors when administered simultaneously with the carcinogen. []
- Matrine: Significantly suppresses bladder tumor invasion in BBN-treated rats by regulating the expression of cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2 (cPLA2). []
- Omega-3 Polyunsaturated Fatty Acids and Atorvastatin: Exhibit a combined chemopreventive effect against BBN-induced bladder cancer, potentially mediated through their anti-inflammatory properties and modulation of gene expression. []
Q10: What is the role of γ-H2AX formation and stem cell marker expression in BBN-induced bladder carcinogenesis?
A: BBN induces persistent γ-H2AX formation, a marker of DNA damage, and elevated expression of stem cell markers (cytokeratin 14, ALDH1A1, and CD44) in rat bladder urothelium. [] These changes persist even after BBN withdrawal and are thought to contribute to tumor development. [] Persistent chronic inflammation and activation of the STAT3/MYC pathway are implicated in this process. []
Q11: How does BBN affect uroplakin expression during bladder carcinogenesis?
A: BBN treatment alters the expression of uroplakins, tissue-specific membrane proteins of the urothelium, during bladder carcinogenesis in both rats and mice. [] The specific changes in uroplakin expression patterns vary between species and appear to be related to the degree of tumor differentiation. []
Q12: Can soft agar colony formation be used to study BBN-induced bladder carcinogenesis?
A: Yes, soft agar colony formation assays using urothelial cells isolated from BBN-treated rats provide insights into the early stages of bladder carcinogenesis. [] The number of colonies formed correlates with the duration of BBN exposure and precedes the development of papillomas. [] This method can be employed to screen for potential bladder carcinogens and promoters. []
Q13: How is N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) related to BBN?
A: BCPN is a crucial metabolite of BBN and is considered its proximate carcinogen. [] Interestingly, the urinary excretion of BCPN does not appear to be affected by p53 heterozygosity in knockout mice, despite their increased susceptibility to BBN-induced bladder cancer. []
Q14: What are the implications of p53 heterozygosity in BBN-induced bladder carcinogenesis?
A: Mice with p53 heterozygosity (p53+/-) demonstrate significantly higher susceptibility to BBN-induced bladder carcinogenesis compared to wild-type mice. [] This increased susceptibility is attributed to elevated cell proliferation rates rather than differences in BCPN levels or p53 mutation rates in bladder tumors. []
Q15: Are there any alternative animal models for studying BBN-induced bladder carcinogenesis?
A: While rat models are commonly used, BBN-induced bladder carcinogenesis in mice, particularly female C3H/He mice, offers a valuable alternative. [] This model closely resembles human invasive bladder carcinoma, though it lacks metastasis. []
Q16: Is there a correlation between the chemical structure and bladder carcinogenicity of BBN and its homologs?
A: Structural modifications to the alkyl chain of BBN affect its carcinogenicity. [] Alkyl homologs (methyl, ethyl, propyl, pentyl, tert-butyl) share a similar metabolic pathway with BBN, primarily forming the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. [] The selective bladder carcinogenicity of N-alkyl-N-(4-hydroxybutyl)nitrosamines is linked to the excretion of their c-carboxypropyl metabolites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



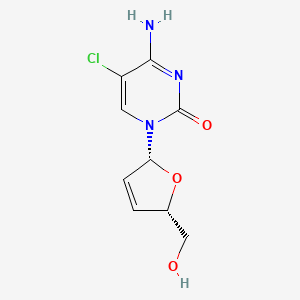



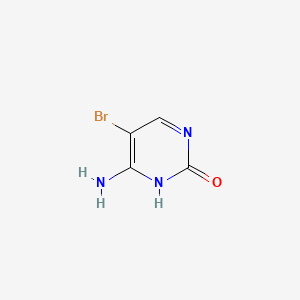
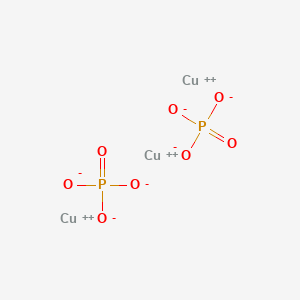

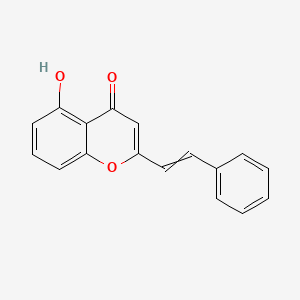
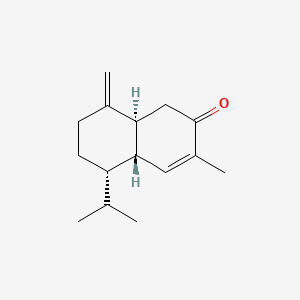

![1-[2,5-diethoxy-4-(1-tetrazolyl)phenyl]sulfonyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B1215247.png)
![1-[(4-Chlorophenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-methylpiperazine](/img/structure/B1215251.png)
![3-(3-chlorophenyl)-1-(3-hydroxypropyl)-1-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]urea](/img/structure/B1215252.png)
